molecular formula C19H22N2O5S B5193794 N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide

N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide

Cat. No.: B5193794
M. Wt: 390.5 g/mol
InChI Key: MYPSZEJNMZIMGJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methoxy-methylphenyl group, and a sulfonyl-methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Formation of the Methoxy-Methylphenyl Intermediate: This step involves the methylation of a methoxyphenyl compound using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the acetylphenyl intermediate with the methoxy-methylphenyl intermediate in the presence of a sulfonyl chloride reagent and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: Substitution reactions can occur at the aromatic rings or the sulfonyl group using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated compounds, substituted amines or thiols

Scientific Research Applications

N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide can be compared with other similar compounds, such as:

    N-(3-acetylphenyl)-2-[(2-methoxyphenyl)sulfonyl-methylamino]acetamide: Lacks the methyl group on the methoxyphenyl ring.

    N-(3-acetylphenyl)-2-[(2-methylphenyl)sulfonyl-methylamino]acetamide: Lacks the methoxy group on the methylphenyl ring.

    N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-amino]acetamide: Lacks the methylamino group.

These similar compounds may have different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-8-9-17(26-4)18(10-13)27(24,25)21(3)12-19(23)20-16-7-5-6-15(11-16)14(2)22/h5-11H,12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPSZEJNMZIMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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